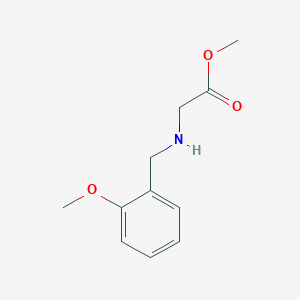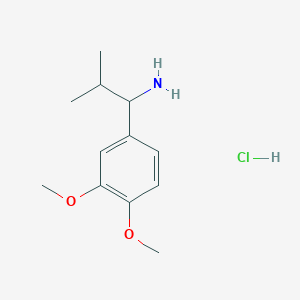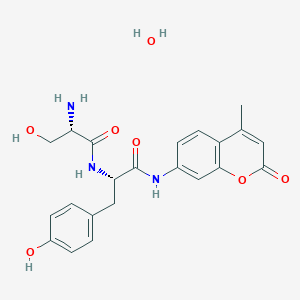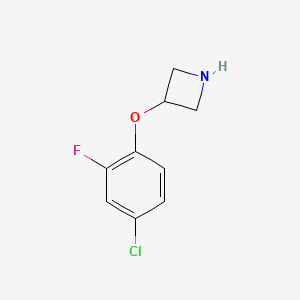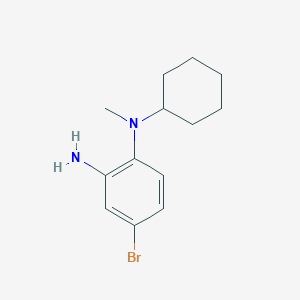
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine
Vue d'ensemble
Description
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine, also known as NAC, is a molecule with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is a cyclic amine derivative of the amino acid phenylalanine, and it has been studied extensively for its potential to act as a neurotransmitter, an enzyme inhibitor, a modulator of cell signaling pathways, and a therapeutic agent for various medical conditions.
Applications De Recherche Scientifique
Synthesis Techniques
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine and similar compounds are often synthesized through reactions involving aminolysis and bromoethylester, as seen in the work by Pajouhesh and Hancock (1984), who explored the amination of bromoethylester of cyclopentano-phosphatidic acid, resulting in the formation of N-methylpalmitamide and cyclopentano-phosphatidyl-N-methylethanolamine under specific conditions Pajouhesh & Hancock, 1984.
Chemical Properties and Reactions
The compound's reactivity and interaction with other chemicals have been studied extensively. For example, the CuI-catalyzed coupling of 4-methylphenyl bromide with amino acids to produce N-aryl amino acids, which are crucial intermediates in synthesizing linear dipeptides and eventually 1,5-benzothiazepine dipeptide mimetics, demonstrates the compound's versatility in creating complex molecular structures Gan & Ma, 2009.
Application in Drug Development
The compound's structure and reactivity play a significant role in developing new pharmaceuticals. For instance, Edafiogho et al. (2003) focused on the anticonvulsant properties of similar enaminone compounds, highlighting the importance of the N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine structure in designing new anticonvulsant agents Edafiogho et al., 2003.
Biochemical and Molecular Studies
In the context of biochemistry, research like that by Chen et al. (2019) on polyamines (PAs) sheds light on the broader implications of compounds like N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine in plant biology. PAs, which include amino groups similar to those in the compound, are crucial for plant growth, development, and stress response, indicating potential agricultural applications of related research Chen et al., 2019.
Propriétés
IUPAC Name |
4-bromo-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARQWECCHKTPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



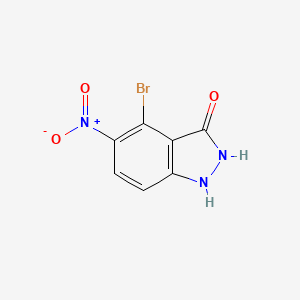
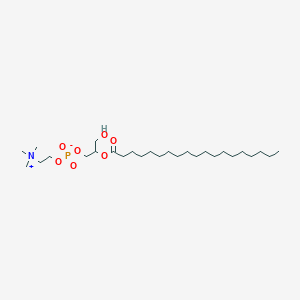
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid](/img/structure/B1648037.png)
![2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine](/img/structure/B1648039.png)

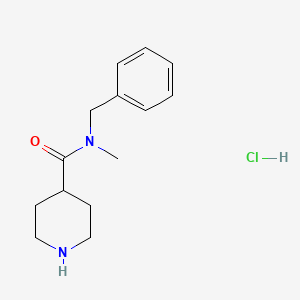
![(5-Aminobenzo[D][1,3]dioxol-6-YL)methanol](/img/structure/B1648052.png)
